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Compound of Interest

Compound Name: N,N'-(1,3-Phenylene)diacetamide

Cat. No.: B1593798 Get Quote

1,3-Bisacetamidobenzene, also known by its IUPAC name N,N'-(1,3-phenylene)diacetamide,

is a symmetrical aromatic diamide.[1][2] While not a household name, this compound serves as

a critical molecular scaffold and intermediate in synthetic organic chemistry. Its rigid, meta-

substituted phenyl core, flanked by two hydrogen-bonding acetamido groups, provides a

precise geometric and functional foundation for the construction of more complex molecules.

For researchers in materials science and drug development, understanding the intricate details

of its structure is paramount to harnessing its synthetic potential.

This guide provides a comprehensive exploration of the chemical structure of 1,3-

Bisacetamidobenzene. We will move beyond a simple two-dimensional representation to

dissect its three-dimensional conformation, spectroscopic signature, and inherent reactivity.

The causality behind its observed properties will be explained, offering field-proven insights for

its application in advanced synthesis and molecular design.

Core Molecular Structure and Physicochemical
Properties
The foundational identity of 1,3-Bisacetamidobenzene is rooted in its unique arrangement of

atoms. The structure consists of a central benzene ring substituted at the 1 and 3 positions with

acetamido groups (-NHCOCH₃). This meta-substitution pattern is a key determinant of the

molecule's overall geometry and electronic properties.

Caption: Chemical structure of 1,3-Bisacetamidobenzene.
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The amide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors

(C=O), which significantly influences the compound's melting point, solubility, and crystal

packing.

Table 1: Core Physicochemical Properties

Property Value Source

Molecular Formula C₁₀H₁₂N₂O₂ [2]

Molecular Weight 192.22 g/mol [1]

CAS Number 10268-78-7 [2]

Appearance
Solid (typically off-white to light

brown powder)
General Knowledge

Purity ≥98% (Commercially available) [2]

SMILES
CC(=O)NC1=CC(=CC=C1)NC(

=O)C
[2]

| Storage | 2-8°C, sealed in a dry environment |[1][2] |

Synthesis Pathway and Experimental Protocol
The most direct and common synthesis of 1,3-Bisacetamidobenzene is through the diacylation

of 1,3-phenylenediamine (also known as m-phenylenediamine). This reaction is a classic

example of nucleophilic acyl substitution, where the amine groups of the diamine act as

nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic

anhydride or acetyl chloride. The use of a mild base is often employed to neutralize the acidic

byproduct (acetic acid or HCl).
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Caption: General workflow for the synthesis of 1,3-Bisacetamidobenzene.

Self-Validating Experimental Protocol: Synthesis
Objective: To synthesize 1,3-Bisacetamidobenzene from 1,3-phenylenediamine.

Causality: This protocol relies on the high nucleophilicity of the primary aromatic amine

groups to attack the highly electrophilic carbonyl carbon of acetic anhydride. Using an

excess of the acetylating agent ensures the diacylation of both amine groups. The product is

sparingly soluble in water, allowing for straightforward isolation via precipitation.

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar,

dissolve 1,3-phenylenediamine (e.g., 5.0 g, 46.2 mmol) in glacial acetic acid (e.g., 20 mL).

Stir until a homogenous solution is formed.

Acylation: While stirring the solution at room temperature, slowly add acetic anhydride (e.g.,

10.3 mL, 10.9 g, 106.3 mmol, ~2.3 equivalents) dropwise over 10-15 minutes. The reaction

is exothermic; maintain the temperature below 40°C with an ice bath if necessary.

Reaction Monitoring: After the addition is complete, continue stirring at room temperature for

1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) until the
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starting diamine spot is no longer visible.

Product Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of

ice-cold deionized water while stirring vigorously. A precipitate will form immediately.

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove

acetic acid and any unreacted starting materials.

Drying: Dry the purified white to off-white solid in a vacuum oven at 60-70°C to a constant

weight.

Validation: The identity and purity of the final product must be confirmed via melting point

determination and spectroscopic analysis (NMR, IR).

Spectroscopic Characterization: The Structural
Fingerprint
Spectroscopy provides irrefutable, quantitative data to confirm the chemical structure. For a

molecule like 1,3-Bisacetamidobenzene, each technique offers a unique piece of the structural

puzzle.

A. ¹H NMR Spectroscopy
The proton NMR spectrum is dictated by the molecule's C₂ symmetry axis, which runs through

the C2 and C5 positions of the benzene ring. This symmetry makes the two acetamido groups

chemically equivalent.

Expert Insight: The aromatic region is characteristic of a 1,3-disubstituted benzene ring. The

proton at C2 is a "singlet-like" peak (a narrow triplet) because it is coupled to two equivalent

protons (H4 and H6). The H4/H6 protons appear as a doublet of doublets, coupled to both

H5 and H2. The H5 proton, situated between two hydrogens, appears as a triplet.[3]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.60 s (br) 2H NH

Amide
protons, broad
due to
quadrupole
coupling and
exchange.

~7.45 t 1H Ar-H5

Triplet due to

coupling with H4

and H6.

~7.30 s (br) or t 1H Ar-H2

Appears as a

narrow triplet or

broad singlet,

coupled to

H4/H6.

~7.15 dd 2H Ar-H4, Ar-H6

Doublet of

doublets due to

coupling with H2

and H5.

| ~2.15 | s | 6H | CH₃ | Singlet, as both methyl groups are chemically equivalent. |

B. ¹³C NMR Spectroscopy
The molecule's symmetry also reduces the number of unique carbon signals in the ¹³C NMR

spectrum. Instead of 10 signals, we expect to see only 6 distinct peaks.

Table 3: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment Rationale

~168 C=O
Typical chemical shift for
an amide carbonyl carbon.
[4]

~139 Ar-C1, Ar-C3
Quaternary carbons directly

attached to the nitrogen atoms.

~129 Ar-C5 Tertiary aromatic carbon.

~115 Ar-C4, Ar-C6 Tertiary aromatic carbons.

~111 Ar-C2
Tertiary aromatic carbon, often

shifted furthest upfield.

| ~24 | CH₃ | Aliphatic methyl carbon.[5] |

C. Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the key functional groups present in the

molecule. The amide linkages produce strong, characteristic absorption bands.

Trustworthiness: The presence of both a strong N-H stretch and a sharp, intense C=O

stretch (Amide I band) is a highly reliable indicator of a secondary amide. The N-H bend

(Amide II band) further confirms this assignment.

Table 4: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3300 - 3250 Strong, Sharp N-H Amide N-H Stretch

3100 - 3000 Medium C-H (Aromatic) sp² C-H Stretch

2950 - 2850 Weak C-H (Alkyl) sp³ C-H Stretch

1680 - 1650 Very Strong C=O (Amide I) Carbonyl Stretch

1550 - 1510 Strong N-H Bend (Amide II)

In-plane N-H Bend

coupled with C-N

Stretch

| 1600, 1475 | Medium-Weak | C=C | Aromatic Ring Skeletal Vibrations |

D. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and offers clues to the structure through

fragmentation patterns.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a clear molecular

ion peak at m/z = 192, corresponding to the molecular weight of the compound.[6]

Key Fragmentation: A characteristic fragmentation pathway for N-aryl acetamides is the loss

of ketene (CH₂=C=O, 42 Da) to form an aniline fragment, or the cleavage of the C(O)-CH₃

bond to form an acylium ion.

[M - 42]⁺: Peak at m/z = 150, corresponding to the loss of a ketene molecule.

[M - 43]⁺: Peak at m/z = 149, corresponding to the loss of an acetyl radical (•COCH₃).

[CH₃CO]⁺: A prominent peak at m/z = 43 is expected, corresponding to the acetyl cation,

which is often the base peak.

Applications in Drug Discovery and Materials
Science
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The rigid 1,3-disubstituted aromatic core of 1,3-Bisacetamidobenzene makes it a valuable

scaffold in supramolecular chemistry and medicinal chemistry. Understanding its structure is

key to its intelligent application.

Structural Rationale for Application: The meta-substitution pattern orients the two acetamido

groups at a 120° angle relative to each other. This defined spatial relationship is crucial for

designing molecules that can bind to specific biological targets, such as enzyme active sites,

or self-assemble into ordered materials. The amide groups provide predictable hydrogen

bonding vectors, essential for molecular recognition.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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